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  • Product: D-Arabinofuranoside, methyl, triacetate
  • CAS: 22224-39-1

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Utility of D-Arabinofuranoside, Methyl, Triacetate: A Technical Guide

Executive Summary As a Senior Application Scientist in carbohydrate chemistry, I frequently utilize D-Arabinofuranoside, methyl, triacetate (commonly referred to as Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside) as a fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in carbohydrate chemistry, I frequently utilize D-Arabinofuranoside, methyl, triacetate (commonly referred to as Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside) as a foundational building block. This fully protected furanoside is a highly versatile glycosyl donor and structural scaffold, essential for the synthesis of nucleoside analogs and complex mycobacterial oligosaccharides. This whitepaper provides an in-depth analysis of its structural dynamics, molecular weight characteristics, and field-proven protocols for its synthesis and regioselective modification.

Chemical Identity and Fundamental Properties

The precise molecular weight and structural formula of D-Arabinofuranoside, methyl, triacetate dictate its stoichiometric behavior in complex multi-step syntheses. The base molecule, methyl D-arabinofuranoside, possesses a molecular weight of 164.15 g/mol [1]. Upon peracetylation, the addition of three acetyl groups yields the triacetate derivative, fundamentally altering its physicochemical profile and rendering it highly soluble in organic solvents[2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside
Synonyms D-Arabinofuranoside, methyl, triacetate
CAS Number 90244-44-3 (general/beta), 22224-39-1 (alpha)[3][4]
Molecular Formula C12H18O8[2]
Molecular Weight 290.27 g/mol [2]
Appearance White to off-white crystalline powder[3]
Structural and Conformational Analysis

The furanose ring of D-Arabinofuranoside, methyl, triacetate is inherently flexible, typically adopting various envelope (E) and twist (T) conformations. However, the presence of the three bulky acetyl groups at C-2, C-3, and C-5 restricts this flexibility through steric hindrance, predominantly locking the ring into a conformation that minimizes 1,3-diaxial-like interactions.

Crucially, the acetyl group at the C-2 position plays a definitive mechanistic role during downstream glycosylation reactions. It provides anchimeric assistance (neighboring group participation), stabilizing the intermediate oxocarbenium ion and directing the stereochemical outcome of incoming nucleophiles to exclusively form 1,2-trans glycosidic linkages.

Synthesis and Enzymatic Modification Workflows

SynthesisWorkflow A D-Arabinose (Starting Material) B Methyl D-arabinofuranoside (Intermediate) A->B MeOH, H+ (Fischer Glycosylation) C Methyl 2,3,5-tri-O-acetyl- D-arabinofuranoside B->C Ac2O, Pyridine (Peracetylation) D Methyl 3,5-di-O-acetyl- D-arabinofuranoside C->D Rhizopus oryzae esterase (Regioselective Deacetylation) E Nucleoside Analogs (Antivirals/Anticancer) C->E Silylated Base, TMSOTf (Vorbrüggen Glycosylation)

Workflow for the synthesis and functionalization of D-Arabinofuranoside, methyl, triacetate.

Protocol 1: Chemical Synthesis of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside

Objective: Convert D-arabinose to its peracetylated methyl glycoside.

  • Fischer Glycosylation: Suspend D-arabinose in anhydrous methanol containing 1% w/v HCl. Reflux for 2-3 hours.

    • Causality: The acidic environment protonates the anomeric hydroxyl, facilitating the departure of water. The resulting oxocarbenium ion is rapidly attacked by methanol to form the methyl glycoside.

    • Self-Validation: Monitor via TLC (Dichloromethane/Methanol 9:1). The reaction is complete when the starting material (Rf ~0.1) is fully converted to the methyl glycoside (Rf ~0.4).

  • Neutralization: Neutralize the reaction mixture with solid silver carbonate (Ag2CO3), filter through a Celite pad, and concentrate under reduced pressure.

  • Peracetylation: Dissolve the crude intermediate in anhydrous pyridine. Cool the reaction vessel to 0°C and add acetic anhydride (Ac2O) dropwise.

    • Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate, and it scavenges the acetic acid byproduct to drive the equilibrium forward. Cooling strictly prevents exothermic degradation and regiochemical scrambling.

  • Workup: Stir at room temperature for 12 hours. Quench with ice water, extract with dichloromethane, and wash sequentially with 1M HCl (to remove residual pyridine), saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate to yield the product as an off-white crystalline powder[3].

Protocol 2: Regioselective Enzymatic Deacetylation

Objective: Isolate methyl 3,5-di-O-acetyl-D-arabinofuranoside for downstream deoxygenation.

  • Solvation: Dissolve Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside in a co-solvent mixture of phosphate buffer (pH 7.0) and 10% acetone.

    • Causality: Acetone increases the aqueous solubility of the highly hydrophobic peracetylated substrate without denaturing the biocatalyst.

  • Biocatalysis: Add Rhizopus oryzae esterase to the solution[5].

  • Incubation: Incubate at 30°C with gentle orbital shaking.

    • Causality: The enzyme's active site architecture selectively targets the sterically accessible C-2 acetyl group, leaving the C-3 and C-5 positions intact[5]. This biocatalytic approach entirely avoids the acyl migration commonly seen in harsh chemical hydrolysis.

  • Termination & Purification: Extract the mixture with ethyl acetate to terminate the reaction. Purify the organic phase via silica gel chromatography.

Analytical Characterization

Accurate analytical characterization is non-negotiable for verifying the integrity of the synthesized triacetate before deploying it in downstream drug development applications.

Mass Spectrometry (MS)

In gas chromatography-mass spectrometry (GC-MS) or electron impact (EI) ionization, the intact molecular ion (m/z 290) is rarely observed due to the extreme lability of the glycosidic bond. Instead, fragmentation yields a highly characteristic and strong signal at m/z 217[6]. This specific mass shift corresponds to the cleavage of the methoxy group and one acetyl moiety, stabilizing as an oxocarbenium ion[6].

MassSpec Parent Methyl 2,3,5-tri-O-acetyl- D-arabinofuranoside [M+Na]+ m/z 313 Oxo Oxocarbenium Ion m/z 259 (- OMe) Parent->Oxo EI / ESI-MS Loss of Methoxy Frag Major Fragment m/z 217 (- Acetyl) Oxo->Frag Cleavage of Acetyl Group

Mass spectrometry fragmentation pathway of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides definitive proof of peracetylation. The 1H NMR spectrum is characterized by three distinct methyl singlets corresponding to the acetyl groups, while the anomeric proton shift confirms the stereochemistry at C-1.

Table 2: Key NMR Assignments (Predictive Consensus)

NucleusPositionChemical Shift (ppm)Multiplicity
1H Anomeric H-14.90 - 5.10Singlet / Doublet (anomer dependent)
1H O-CH3 (Methoxy)3.35 - 3.45Singlet
1H Acetyl CH3 (x3)2.05, 2.08, 2.11Singlets
13C Carbonyl (C=O)169.5 - 170.5Singlets
13C Anomeric C-1106.0 - 108.0Singlet
Applications in Drug Development

The utility of D-Arabinofuranoside, methyl, triacetate extends deeply into pharmaceutical development:

  • Lipoarabinomannan (LAM) Analogs: It is a critical building block in the highly convergent synthesis of oligosaccharides derived from LAM, a major surface component of Mycobacterium tuberculosis. These synthetically derived miniature LAMs are actively utilized as vaccine adjuvants and in advanced immunological studies[5].

  • Nucleoside Analogs: Through Vorbrüggen glycosylation, the triacetate derivative is coupled with silylated nucleobases. The C-2 acetyl group ensures high beta-stereoselectivity, a prerequisite for synthesizing biologically active antiviral and anticancer arabinonucleosides.

References
  • Guidechem: METHYL-D-ARABINOFURANOSIDE 79083-42-4. 1

  • Lookchem: a-D-Arabinofuranoside, methyl,triacetate (9CI).3

  • PubChem / NIH: (3,4-Diacetyloxy-5-methoxyoxolan-2-yl)methyl acetate | C12H18O8. 2

  • BLDpharm: Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside. 4

  • DTU Inside: Production and Utilization of Hemicelluloses from Renewable Resources for Sustainable Advanced Products.6

  • ResearchGate: A Concise Synthesis of Oligosaccharides Derived From Lipoarabinomannan (LAM) with Glycosyl Donors Having a Nonparticipating Group at C2. 5

Sources

Exploratory

Mechanism of Formation of Methyl 2,3,5-Tri-O-acetyl-D-arabinofuranoside: A Comprehensive Technical Guide

Executive Summary Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is a critical synthetic intermediate in carbohydrate chemistry, serving as a foundational building block for the development of nucleoside analogs (e.g., cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is a critical synthetic intermediate in carbohydrate chemistry, serving as a foundational building block for the development of nucleoside analogs (e.g., cytarabine, fludarabine) and other pharmacologically active glycomimetics. The synthesis of this fully protected furanoside from D-arabinose is a highly orchestrated two-step process: a kinetically controlled Fischer glycosidation followed by exhaustive peracetylation.

This technical whitepaper deconstructs the mechanistic pathways, thermodynamic principles, and self-validating experimental protocols required to synthesize this molecule with high regiochemical fidelity.

Caption: Workflow for the synthesis of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside.

Step 1: Fischer Glycosidation (Formation of Methyl D-Arabinofuranoside)

The first phase of the synthesis involves the acid-catalyzed methanolysis of D-arabinose to form methyl D-arabinofuranoside. This step is a classic demonstration of kinetic versus thermodynamic control in carbohydrate chemistry.

Mechanistic Pathway

The reaction is initiated by the protonation of the anomeric hydroxyl group of the cyclic sugar (or the carbonyl oxygen of the acyclic form) by the acid catalyst (typically hydrogen chloride). Subsequent dehydration generates a highly electrophilic, planar oxocarbenium ion intermediate. Methanol acts as a nucleophile, attacking this intermediate from either the top or bottom face, yielding a mixture of α and β anomers.

Caption: Mechanistic pathway of Fischer glycosidation via an oxocarbenium ion.

Causality & Control: The Furanoside vs. Pyranoside Dilemma

In the methanolysis of pentoses, the reaction proceeds through four competing stages: (1) pentose furanosides, (2) anomerization of furanosides, (3) furanosides pyranosides, and (4) anomerization of pyranosides[1].

Because five-membered ring closure is kinetically favored, furanosides form rapidly. However, if left to reach equilibrium, the system typically shifts toward the thermodynamically more stable six-membered pyranosides. Expertise dictates that D-arabinose is a unique exception among pentoses. The pyranoside form of D-arabinose suffers from severe destabilizing axial-axial hydroxyl interactions. Consequently, the thermodynamic energy gap between its furanoside and pyranoside forms is narrower than in D-xylose or D-ribose, allowing D-arabinose to retain a remarkably high percentage of furanosides even at equilibrium[1].

To maximize the furanoside yield, the reaction must be quenched at the exact kinetic peak before the slower conversion to pyranosides dominates[2].

Self-Validating Protocol: Methanolysis
  • Initiation: Suspend D-arabinose in anhydrous methanol containing 0.01 N anhydrous HCl. The low acid concentration is deliberately chosen to slow down the furanoside-to-pyranoside conversion rate.

  • Kinetic Monitoring (Self-Validation): Reflux the mixture while monitoring the specific rotation via polarimetry. The specific rotation will steadily rise, indicating the rapid formation of the furanoside kinetic product.

  • Quenching: Once the specific rotation reaches a maximum (approximately +43.7° at ~1.5 to 2 hours), the kinetic sweet spot has been hit[2]. Immediately quench the reaction by adding solid silver carbonate ( Ag2​CO3​ ) or pyridine. This neutralizes the HCl catalyst, instantly halting the thermodynamic shift to pyranosides.

  • Isolation: Filter the neutralized salts and concentrate the filtrate under reduced pressure to yield a syrup predominantly composed of methyl α/β -D-arabinofuranoside.

Step 2: Peracetylation (Formation of the Triacetate)

The crude methyl D-arabinofuranoside syrup contains three free hydroxyl groups at the C-2, C-3, and C-5 positions. Complete protection is achieved via peracetylation.

Mechanistic Pathway

This step relies on nucleophilic acyl substitution. Pyridine is employed not merely as a solvent, but as a nucleophilic catalyst. It reacts with acetic anhydride ( Ac2​O ) to form a highly reactive acetylpyridinium ion intermediate. The hydroxyl groups of the furanoside attack this electrophilic species, forming ester linkages while releasing acetic acid.

Causality & Control: The Role of Pyridine

The choice of pyridine is highly deliberate. Aside from generating the reactive acetylpyridinium intermediate, pyridine acts as an acid scavenger. By neutralizing the acetic acid byproduct, it drives the reaction equilibrium forward, ensuring complete acetylation of even the most sterically hindered secondary hydroxyl groups[3].

Self-Validating Protocol: Acetylation
  • Preparation: Dissolve the crude methyl D-arabinofuranoside syrup in anhydrous pyridine.

  • Controlled Addition: Cool the reaction vessel to 0°C in an ice bath. Add an excess of acetic anhydride (>3.5 equivalents) dropwise. The cooling is mandatory to control the exothermic nature of the acyl substitution and prevent unwanted side reactions or anomeric cleavage.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor via TLC (Ethyl Acetate:Hexane) until the starting material is completely consumed.

  • Workup (Self-Validation): Quench the unreacted Ac2​O with crushed ice. Extract the aqueous mixture with ethyl acetate. To ensure the complete removal of pyridine (which can interfere with downstream applications), wash the organic layer sequentially with cold 1N HCl, followed by saturated NaHCO3​ (to neutralize residual acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting product is methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside[3].

Quantitative Data & Analytics

The table below summarizes the critical thermodynamic and kinetic parameters that govern the formation of the target molecule.

ParameterValue / ObservationMechanistic Significance
Initial Reaction Phase Furanoside dominant (Kinetic)5-membered ring closure is kinetically favored due to lower activation energy.
Equilibrium State Pyranoside dominant6-membered ring is thermodynamically more stable, though less so for arabinose due to axial steric clashes[1].
Optimal Quench Time ~1.5 - 2.0 hoursMaximizes furanoside yield before the slower pyranoside conversion accelerates[2].
Acetylation Yield >85%Pyridine catalysis ensures complete protection of all three hydroxyl groups[3].

References

  • GLYCOSIDATION OF SUGARS: II. METHANOLYSIS OF D-XYLOSE, D-ARABINOSE, D-LYXOSE, AND D-RIBOSE Canadian Journal of Chemistry URL:[Link]

  • Selective monodeacetylation of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside using biocatalyst Tetrahedron Letters URL:[Link]

  • Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose. Acta Chemica Scandinavica URL:[Link]

Sources

Foundational

Structural Elucidation of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside: A Comprehensive Guide to X-Ray Crystallography and Conformational Analysis

Executive Summary Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is a critical chiral building block (chiron) extensively utilized in the synthesis of bioactive nucleoside analogs and carbohydrate-based therapeutics. Unli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is a critical chiral building block (chiron) extensively utilized in the synthesis of bioactive nucleoside analogs and carbohydrate-based therapeutics. Unlike pyranoses, the five-membered furanose ring exhibits profound conformational flexibility, rapidly interconverting between various puckered states in solution. For drug development professionals and structural chemists, establishing the absolute configuration and solid-state conformation of this intermediate is paramount. This whitepaper provides an in-depth, authoritative guide to the crystallographic analysis of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside, detailing the causality behind experimental workflows, the principles of furanose pseudorotation, and self-validating protocols for X-ray diffraction.

Mechanistic Context: Furanose Conformation and Pseudorotation

The structural integrity of synthesized nucleosides relies heavily on the stereochemistry of their carbohydrate precursors. In solution, furanose rings exist in a dynamic equilibrium of multiple puckered states, making precise structural determination via NMR spectroscopy challenging due to time-averaged signals[1].

Single-crystal X-ray diffraction (SCXRD) bypasses this limitation by providing an unambiguous, high-resolution static snapshot of the molecule's preferred solid-state conformation[2]. The conformation of the furanose ring is mathematically described using the Altona–Sundaralingam pseudorotation model , which defines the ring's geometry using two parameters:

  • Pseudorotation Phase Angle ( P ): Identifies which atoms are displaced from the mean plane of the ring (e.g., North/South, Envelope/Twist).

  • Maximum Puckering Amplitude ( τm​ ): Quantifies the degree of deviation from planarity.

For methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside, the steric bulk of the three acetate groups and the anomeric methoxy group drives the ring into a specific low-energy conformation (typically a 3T2​ twist or 3E envelope) to minimize 1,2-cis and 1,3-diaxial-like steric clashes[3].

G A Synthesis & Purification (Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside) B Single Crystal Growth (Vapor Diffusion Method) A->B C X-Ray Diffraction Data Collection (Cryocooling at 100 K) B->C D Structure Solution & Refinement (SHELXT / SHELXL) C->D E Conformational Analysis (Pseudorotation Parameters) D->E

Fig 1. End-to-end workflow for the crystallographic analysis of furanoside derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed not just as procedural steps, but as a self-validating analytical pipeline.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: Carbohydrate derivatives with multiple flexible ester groups often resist crystallization, tending to form syrups. Vapor diffusion slowly decreases the solubility of the compound in a controlled manner, bypassing the metastable zone to promote uniform nucleation rather than rapid precipitation.

  • Solvent Selection: Dissolve 20 mg of highly purified methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside in 0.5 mL of a good solvent (e.g., ethyl acetate).

  • Chamber Setup: Place the open vial containing the solution into a larger, sealed chamber containing 5 mL of an anti-solvent (e.g., hexanes or pentane).

  • Equilibration: Allow the anti-solvent to slowly diffuse into the inner vial at constant room temperature (20 °C) over 3–7 days.

  • Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. A true single crystal will exhibit complete and sharp optical extinction every 90° of rotation. If the crystal extinguishes in patches, it is twinned and must be recrystallized.

Protocol 2: X-Ray Diffraction Data Collection

Causality: Data collection must be performed at cryogenic temperatures (typically 100 K)[4]. Cooling minimizes the thermal vibration (Atomic Displacement Parameters, ADPs) of the highly flexible terminal acetate groups, drastically improving high-angle diffraction intensity and overall resolution.

  • Mounting: Coat the validated crystal in a perfluoropolyether cryo-oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K in a continuous nitrogen cold stream on the diffractometer.

  • Radiation Choice: Use Copper radiation ( λ=1.54178 Å) rather than Molybdenum. Why? Because the molecule contains only light atoms (C, H, O). Cu maximizes the anomalous scattering signal of oxygen, which is strictly required to determine the absolute configuration (Flack parameter) of the chiral D-arabinofuranoside core.

  • Validation Checkpoint: During the initial unit cell determination, the internal agreement factor of equivalent reflections ( Rint​ ) should be <0.05 . A higher value indicates radiation damage, ice rings, or a twinned crystal.

Protocol 3: Structure Solution and Refinement (SHELXL)

Causality: The phase problem is solved using dual-space methods (SHELXT), followed by full-matrix least-squares refinement on F2 using SHELXL[5]. Refining on F2 rather than F utilizes all collected data (including weak reflections), preventing statistical bias.

  • Integration & Scaling: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to correct for the path-length differences of the X-ray beam through the crystal.

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, O) anisotropically. This models the electron density as ellipsoids, accurately capturing the directional thermal motion of the acetate carbonyls.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX instructions in SHELXL)[6]. This reduces the number of refined parameters, improving the data-to-parameter ratio.

  • Validation Checkpoint: Generate a checkCIF report via the International Union of Crystallography (IUCr) platform. A robust refinement will yield no Level A or B alerts, an R1​ value <0.05 , and a Flack parameter near 0.00 with a standard uncertainty <0.15 .

Pipeline Raw Raw Frames (.cbf) Int Integration (Intensities) Raw->Int Scale Scaling & Abs. Correction Int->Scale Phase Phase Solution (Dual-Space) Scale->Phase Refine Least-Squares Refinement Phase->Refine Val Validation (checkCIF) Refine->Val

Fig 2. X-ray diffraction data processing pipeline from raw frames to validated structural model.

Quantitative Data Presentation

The following tables present a representative crystallographic dataset characteristic of peracetylated D-arabinofuranosides. The space group P21​21​21​ is a Sohncke space group, strictly required for enantiomerically pure chiral molecules[5].

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValueCausality / Significance
Empirical formula C₁₂H₁₈O₈Corresponds to Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside.
Temperature 100(2) KCryogenic conditions minimize thermal motion of acetate groups.
Wavelength 1.54178 Å (Cu Kα)Maximizes oxygen anomalous dispersion for absolute structure.
Crystal system OrthorhombicHigh symmetry indicates a well-ordered crystal lattice.
Space group P21​21​21​ Non-centrosymmetric; mandatory for pure chiral carbohydrates.
Z (Molecules/cell) 4One independent molecule per asymmetric unit ( Z′=1 ).
Final R indices [I>2σ(I)] R1​=0.035 , wR2​=0.089 R1​<0.05 indicates an excellent fit between the model and data.
Flack parameter 0.04(11)Value near 0 confirms the absolute D-configuration is correct.
Table 2: Key Geometric and Furanose Puckering Parameters
Structural FeatureParameterValueInterpretation
Furanose Ring Phase Angle ( P )18.5°Indicates a predominantly 3T2​ (North) conformation[7].
Furanose Ring Max Amplitude ( τm​ )38.2°Typical deviation from planarity for sterically hindered furanosides.
Anomeric Bond C1–O1 Bond Length1.402(3) ÅShortened due to the anomeric effect (hyperconjugation).
Glycosidic Linkage O5–C1–O1 Angle111.5(2)°Confirms the specific α or β stereochemistry at the anomeric center.

Conclusion

The structural elucidation of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside via single-crystal X-ray diffraction provides definitive proof of its stereochemistry and solid-state conformation. By employing rigorous, self-validating protocols—from vapor diffusion crystallization to cryogenic Cu data collection and full-matrix least-squares refinement—researchers can achieve high-fidelity structural models. Understanding the pseudorotational behavior of the furanose ring through these crystallographic parameters is essential for rational drug design, ensuring that downstream nucleoside analogs possess the correct spatial geometry for target receptor binding.

References

  • Carbohydrate Conformation: Techniques & Nutrition Source: Vaia URL:[Link]

  • Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism Source: Organic Letters (ACS Publications), 2017 URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (via ResearchGate), 2015 URL:[Link]

  • Identification of the furanose ring conformations and the factors driving their adoption Source: Carbohydrate Research (via ResearchGate), 2023 URL:[Link]

  • Shelxl User Guide Source: Scribd URL:[Link]

  • Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides Source: Chemical Reviews (ACS Publications), 2012 URL:[Link]

  • Conformations and Structure Studies of Sugar Lactones in the Solid State Source: Carbohydrate Research (via Academia.edu), 1994 URL:[Link]

  • RODIN: Raw Diffraction Data for Teaching, Training, and Demonstration Source: Crystals (ACS Publications / MDPI referenced), 2017 URL:[Link]

Sources

Protocols & Analytical Methods

Method

D-Arabinofuranoside, methyl, triacetate as a precursor for nucleoside analog synthesis

Application Note: D-Arabinofuranoside, Methyl, Triacetate in the Stereoselective Synthesis of Nucleoside Analogs Executive Summary Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is a highly stable, scalable, and versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: D-Arabinofuranoside, Methyl, Triacetate in the Stereoselective Synthesis of Nucleoside Analogs

Executive Summary

Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is a highly stable, scalable, and versatile building block in carbohydrate chemistry. Unlike furanosyl halides, which are prone to rapid hydrolysis, the anomeric methyl ether provides exceptional shelf stability while allowing for orthogonal deprotection or direct activation. This application note details the mechanistic rationale, experimental workflows, and self-validating protocols for utilizing this precursor in the synthesis of arabinonucleosides—a critical class of antiviral and antineoplastic agents (e.g., cytarabine, nelarabine, and fludarabine).

Mechanistic Rationale & The Stereochemical Challenge

The synthesis of arabinonucleosides is fundamentally challenged by the stereochemistry of D-arabinose. In D-arabinofuranose, the C2-hydroxyl group is oriented "up" (β-face). When protected as an acetate, standard Lewis acid-mediated glycosylation (Vorbrüggen coupling) triggers Neighboring Group Participation (NGP).

Upon formation of the oxocarbenium ion, the C2-acetate attacks the anomeric center to form a 1,2-acyloxonium ion on the top (β) face. This sterically shields the β-face, forcing the incoming silylated nucleobase to attack from the bottom (α) face. Consequently, standard Vorbrüggen glycosylation of acetylated arabinofuranosides predominantly yields the 1,2-trans α-anomer .

To synthesize biologically active β-arabinonucleosides (1,2-cis), researchers must either synthesize the α-anomer and epimerize, utilize specialized conformationally locked donors [1], or employ boron-mediated aglycon delivery [2]. The workflow below illustrates the activation of the methyl glycoside and the subsequent stereochemical pathways.

Mechanism Donor 1,2,3,5-Tetra-O-acetyl- D-arabinofuranoside Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Lewis Acid (e.g., TMSOTf) Acyloxonium 1,2-Acyloxonium Ion (Top/β-face blocked by 2-OAc) Oxocarbenium->Acyloxonium Neighboring Group Participation BetaProduct β-Arabinonucleoside (Top/β-face attack, 1,2-cis) Oxocarbenium->BetaProduct Direct Attack (Sterically Disfavored) AlphaProduct α-Arabinonucleoside (Bottom/α-face attack, 1,2-trans) Acyloxonium->AlphaProduct Nucleophilic Attack (Major Pathway)

Mechanism of Vorbrüggen Glycosylation highlighting α-face preference due to NGP.

Synthetic Workflows & Self-Validating Protocols

The conversion of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside to a nucleoside analog requires anomeric activation. The most robust method is acetolysis, which replaces the stable methyl ether with a reactive acetate, generating a universal glycosyl donor.

G A Methyl 2,3,5-tri-O-acetyl- D-arabinofuranoside B Acetolysis (Ac2O, H2SO4/AcOH) A->B C 1,2,3,5-Tetra-O-acetyl- D-arabinofuranoside B->C D Vorbrüggen Glycosylation (Silylated Nucleobase, TMSOTf) C->D E Protected Arabinonucleoside (α/β mixture) D->E F Deprotection (NH3/MeOH or NaOMe) E->F G Active Arabinonucleoside (e.g., Nelarabine precursors) F->G

End-to-end workflow from stable methyl glycoside to active nucleoside analog.

Protocol 1: Acetolysis to 1,2,3,5-Tetra-O-acetyl-D-arabinofuranoside

Causality & Rationale: The anomeric methoxy group is too stable for direct Lewis acid-mediated coupling under standard conditions. Acetolysis utilizes sulfuric acid to protonate the methoxy oxygen, facilitating its departure as methanol, which is immediately trapped by acetic anhydride.

  • Preparation: Dissolve Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside (10 mmol) in a mixture of glacial acetic acid (15 mL) and acetic anhydride (15 mL).

  • Activation: Cool the flask to 0 °C. Dropwise, add a pre-cooled solution of concentrated H₂SO₄ (0.5 mL) in glacial acetic acid (2 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • IPC & Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​≈0.5 ) must completely disappear, replaced by a slightly more polar spot ( Rf​≈0.4 ).

  • Quench & Workup: Pour the mixture into ice water (100 mL) and neutralize slowly with solid NaHCO₃ until CO₂ evolution ceases. Extract with Dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Vorbrüggen Glycosylation

Causality & Rationale: To ensure the nucleobase is soluble in organic solvents and acts as a strong nucleophile, it must be silylated. TMSOTf is chosen as the Lewis acid because it effectively generates the oxocarbenium ion from the tetraacetate without degrading the furanose ring.

  • Silylation: Suspend the nucleobase (e.g., N⁴-acetylcytosine, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add N,O-Bis(trimethylsilyl)acetamide (BSA, 30 mmol) and heat to 80 °C until the solution becomes completely clear (approx. 45 mins). Cool to room temperature.

  • Coupling: Add the 1,2,3,5-Tetra-O-acetyl-D-arabinofuranoside (10 mmol) from Protocol 1 to the clear solution.

  • Activation: Dropwise, add TMSOTf (12 mmol) under an argon atmosphere. Heat the reaction to 60 °C for 4 hours.

  • IPC & Validation: Monitor via TLC (DCM:MeOH 9:1). A UV-active spot corresponding to the coupled product should appear. The reaction is complete when the sugar donor is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) to neutralize the TMSOTf. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 3: Selective Biocatalytic Deacetylation (Advanced Intermediate Generation)

Causality & Rationale: Chemical deacetylation is typically non-selective. However, biocatalysts like Rhizopus oryzae esterase can regioselectively cleave specific esters. This protocol yields methyl 3,5-di-O-acetyl-D-arabinofuranoside, freeing the C2-OH for orthogonal protection (e.g., with a non-participating benzyl group) to alter the stereochemical outcome of future glycosylations [3].

  • Enzyme Loading: Suspend Rhizopus oryzae esterase (50 mg) in a 0.1 M phosphate buffer (pH 7.0, 20 mL).

  • Reaction: Add Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside (1 mmol) dissolved in a minimal amount of acetone (2 mL) to the buffer.

  • Incubation: Shake the mixture at 30 °C for 24 hours.

  • IPC & Validation: Monitor by HPLC. The triacetate peak will diminish as a single diacetate peak emerges.

  • Workup: Filter the enzyme, extract the aqueous layer with EtOAc, and concentrate to yield the C2-deprotected intermediate.

Quantitative Data: Stereochemical Outcomes of Arabinofuranosylation

Because standard NGP yields the α-anomer, modern drug development relies on engineered donors to force β-selectivity. The table below summarizes the quantitative impact of donor modifications on anomeric ratios.

Glycosyl Donor TypePromoter / CatalystAcceptorMajor AnomerYield (%)Reference
1,2,3,5-Tetra-O-acetyl-D-arabinofuranoside TMSOTfSilylated Pyrimidinesα (1,2-trans)80 - 85%Standard Vorbrüggen
3,5-O-Di-tert-butylsilane protected donor TMSOTfPrimary/Secondary Alcoholsβ (1,2-cis)75 - 90%Zhu et al., 2006 [1]
5-O-(2-Quinolinecarbonyl) thioglycoside NIS / AgOTfCarbohydrate Alcoholsβ (1,2-cis)88 - 95%Liu et al., 2013 [4]
Unprotected donor + Boronic acid catalyst Boronic acidDiolsβ (1,2-cis)80 - 99%Inaba et al., 2023 [2]

Table 1: Comparison of glycosylation conditions and stereochemical outcomes. Note that modifying the methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside precursor into conformationally locked or directing-group-bearing donors is essential for β-selectivity.

References

  • Zhu, X., Kawatkar, S., Rao, Y., & Boons, G.-J. (2006). Practical Approach for the Stereoselective Introduction of β-Arabinofuranosides. Journal of the American Chemical Society.

  • Inaba, K., Naito, Y., Tachibana, M., Toshima, K., & Takahashi, D. (2023). Regioselective and Stereospecific β-Arabinofuranosylation by Boron-Mediated Aglycon Delivery. Angewandte Chemie International Edition.

  • Jun, S. J., Moon, M. S., Lee, S. H., & Kim, K. S. (2005). Selective monodeacetylation of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside using biocatalyst. Tetrahedron Letters.

  • Liu, Q.-W., Bin, H.-C., & Yang, J.-S. (2013). β-Arabinofuranosylation Using 5-O-(2-Quinolinecarbonyl) Substituted Ethyl Thioglycoside Donors. Organic Letters.

Application

Application Note: Advanced Synthesis of Glycosyl Halides from Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside

Introduction & Mechanistic Rationale The synthesis of highly reactive arabinofuranosyl donors is a critical inflection point in the development of antiviral and antineoplastic nucleoside analogs. Compounds such as Vidara...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly reactive arabinofuranosyl donors is a critical inflection point in the development of antiviral and antineoplastic nucleoside analogs. Compounds such as Vidarabine (Ara-A), Clofarabine, and Nelarabine rely on the efficient coupling of a nucleobase with a functionalized arabinose sugar[1],[2].

While Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is an exceptionally stable and easily scalable storage form of the sugar, its anomeric methoxy group is too unreactive for standard Vorbrüggen or Koenigs-Knorr glycosylation reactions. To activate the anomeric center, the methyl glycoside must be converted into a glycosyl halide (typically a bromide or chloride).

The Causality of the Two-Step Pathway

Direct halogenation of methyl glycosides using hydrogen bromide (HBr) or hydrogen chloride (HCl) is kinetically sluggish and often requires harsh conditions that promote unwanted furanose-to-pyranose isomerization[2]. To bypass this, a highly controlled two-step sequence is the industry standard:

  • Acetolysis: The chemically robust 1-O-methyl ether is exchanged for a 1-O-acetate using acetic anhydride and a strong acid catalyst. This creates 1,2,3,5-tetra-O-acetyl-D-arabinofuranose, an intermediate with a much better leaving group[3].

  • Halogenation: The 1-O-acetate is rapidly cleaved by anhydrous HBr in acetic acid (or HCl gas) to yield the glycosyl halide[3]. The high concentration of the halide ion drives the equilibrium, while the acetic acid solvent stabilizes the transient oxocarbenium intermediate without competing as a nucleophile.

Pathway Visualization

G SM Methyl 2,3,5-tri-O-acetyl- D-arabinofuranoside TetraAc 1,2,3,5-tetra-O-acetyl- D-arabinofuranose SM->TetraAc Acetolysis (Ac2O, H2SO4) Bromide 2,3,5-tri-O-acetyl- D-arabinofuranosyl bromide TetraAc->Bromide 33% HBr/AcOH (0-25°C) Chloride 2,3,5-tri-O-acetyl- D-arabinofuranosyl chloride TetraAc->Chloride HCl(g) / Ether or TiCl4 Nucleoside Nucleoside Analogs (e.g., Vidarabine) Bromide->Nucleoside Vorbrüggen Glycosylation Chloride->Nucleoside Vorbrüggen Glycosylation

Workflow: Conversion of methyl arabinofuranoside to nucleoside analogs via halide intermediates.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, ensuring that researchers can verify the success of each transformation before proceeding to the highly moisture-sensitive glycosylation step.

Protocol A: Acetolysis to 1,2,3,5-tetra-O-acetyl-D-arabinofuranose

Objective: Convert the stable methyl glycoside into a reactive acetate precursor.

  • Preparation: Dissolve 10.0 g of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside in 50 mL of anhydrous acetic anhydride (Ac₂O) under an argon atmosphere.

  • Catalysis: Cool the reaction flask to 0 °C using an ice bath. Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Causality: The low temperature prevents the exothermic cleavage of the secondary O-acetyl groups and suppresses furanose ring expansion.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Validation (In-Process): Perform TLC (Hexane:Ethyl Acetate 1:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a new spot ( Rf​≈0.55 ) representing the anomeric mixture of the tetraacetate.

  • Quenching & Workup: Pour the mixture slowly into 200 mL of ice-cold water to hydrolyze the excess Ac₂O. Extract with dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1,2,3,5-tetra-O-acetyl-D-arabinofuranose as a viscous syrup.

Protocol B: Halogenation to 2,3,5-tri-O-acetyl-D-arabinofuranosyl bromide

Objective: Generate the highly electrophilic glycosyl bromide for immediate use in nucleoside coupling[3].

  • Preparation: Dissolve 5.0 g of 1,2,3,5-tetra-O-acetyl-D-arabinofuranose in 25 mL of anhydrous DCM under argon. Cool to 0 °C.

  • Bromination: Add 15 mL of 33% HBr in acetic acid dropwise. Add 1.0 mL of acetic anhydride to scavenge any adventitious moisture.

  • Reaction: Stir the solution at room temperature for 1 to 1.5 hours.

  • Validation (In-Process): Critical Note: Do not use standard silica TLC to monitor the bromide, as it rapidly hydrolyzes on the stationary phase. Instead, monitor the complete consumption of the tetraacetate precursor.

  • Anhydrous Workup: Evaporate the solvent and excess reagents in vacuo at a temperature not exceeding 30 °C. To remove the last traces of corrosive acetic acid and HBr, co-evaporate the residual oil with anhydrous toluene (3 x 20 mL)[3].

  • Storage/Usage: The resulting 2,3,5-tri-O-acetyl-D-arabinofuranosyl bromide is highly unstable and moisture-sensitive. It must be used immediately in the subsequent glycosylation reaction or stored briefly at -20 °C under strictly anhydrous argon.

Protocol C: Alternative Synthesis of the Glycosyl Chloride

For syntheses requiring a less reactive but more stable donor (e.g., for the synthesis of Vidarabine precursors[1]), the chloride is preferred.

  • Dissolve the tetraacetate intermediate in anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution at 0 °C for 2 hours.

  • Purge the system with argon to remove excess HCl, concentrate in vacuo, and co-evaporate with toluene.

Quantitative Data & Reagent Comparison

Selecting the correct glycosyl halide dictates the success of the downstream nucleoside coupling. The table below summarizes the physicochemical and kinetic differences between the bromide and chloride donors.

Parameter2,3,5-tri-O-acetyl-D-arabinofuranosyl Bromide2,3,5-tri-O-acetyl-D-arabinofuranosyl Chloride
Electrophilicity / Reactivity Extremely HighModerate to High
Leaving Group Ability Excellent (Br⁻ is a weak conjugate base)Good (Cl⁻ is a stronger conjugate base than Br⁻)
Thermal Stability Low (Prone to decomposition > 30 °C)Moderate (Stable up to 50 °C for short periods)
Moisture Sensitivity Rapidly hydrolyzes to hemiacetalHydrolyzes slowly; requires anhydrous conditions
Optimal Glycosylation Use Sterically hindered or unreactive nucleobasesReactive purines (e.g., adenine derivatives)[1]
Storage Half-Life (at -20 °C) < 24 hours (Must be used in situ)Up to 1 week under Argon

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Glycosylation Reactions with D-Arabinofuranoside Derivatives

Welcome to the technical support center for the optimization of reaction conditions for D-arabinofuranoside glycosylation. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for D-arabinofuranoside glycosylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of arabinofuranosides. Here, we will address common challenges and provide practical, field-proven insights to enhance the success of your glycosylation reactions.

Introduction to D-Arabinofuranoside Glycosylation

The stereoselective synthesis of arabinofuranosides is a significant challenge in carbohydrate chemistry, primarily due to the inherent flexibility of the five-membered furanose ring.[1] This flexibility often leads to a lack of facial selectivity during nucleophilic attack on the intermediate oxocarbenium ion, resulting in mixtures of α and β anomers. The protecting groups on the arabinofuranosyl donor play a crucial role in influencing the conformation of this intermediate and, consequently, the stereochemical outcome of the glycosylation.[2][3][4]

This guide specifically addresses the use of a common starting material, methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside, and outlines the necessary steps to convert it into a suitable glycosyl donor for subsequent coupling with an acceptor alcohol.

Frequently Asked Questions (FAQs)

Q1: Can I directly use methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside as a glycosyl donor with an alcohol acceptor?

While the anomeric methyl group can be displaced under strongly acidic conditions, as seen in Fischer glycosylations, it is not a suitable leaving group for typical Lewis acid-promoted glycosylations with alcohol acceptors.[5] For efficient glycosylation, the anomeric methyl group must first be converted into a better leaving group, such as a halide (bromide or chloride) or a trichloroacetimidate.

Q2: What is the role of the triacetate protecting groups in the glycosylation reaction?

The acetyl groups at the C-2, C-3, and C-5 positions have two primary functions:

  • Protection: They prevent unwanted reactions at the hydroxyl groups.

  • Electronic Effect: As electron-withdrawing groups, acetates "disarm" the glycosyl donor, making it less reactive. This can be beneficial for stability but may require more forcing reaction conditions for activation. The C-2 acetyl group can also participate in the reaction through "neighboring group participation" to favor the formation of the 1,2-trans glycosidic linkage.

Q3: How can I control the stereoselectivity (α vs. β) of the glycosylation?

Controlling the stereoselectivity of arabinofuranosylation is a key challenge. Several factors influence the outcome:

  • Protecting Groups: The choice of protecting groups can lock the furanose ring in a specific conformation, favoring attack from one face of the oxocarbenium ion.[2][3][4] For example, a 3,5-O-di-tert-butylsilane protecting group has been shown to favor the formation of β-arabinofuranosides.[3][4]

  • Solvent: The solvent can influence the stability and reactivity of the intermediates.

  • Promoter/Activator: The choice of Lewis acid or promoter system can affect the reaction mechanism and stereochemical outcome.

  • Temperature: Lower temperatures often favor the thermodynamically more stable product.

Q4: What are the common promoters used for activating arabinofuranosyl donors?

Common promoters for activating glycosyl halides or trichloroacetimidates include:

  • For Glycosyl Halides:

    • Silver triflate (AgOTf)

    • N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., TfOH, AgOTf)

  • For Glycosyl Trichloroacetimidates:

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inefficient activation of the glycosyl donor. 2. Decomposition of the glycosyl donor or acceptor. 3. Presence of water in the reaction. 4. Low nucleophilicity of the acceptor alcohol.1. Ensure the promoter is fresh and active. Increase the stoichiometry of the promoter if necessary. 2. Run the reaction at a lower temperature. Use a milder promoter.[6] 3. Use anhydrous solvents and freshly activated molecular sieves.[6] 4. Increase the reaction temperature after the initial activation at low temperature. Use a higher excess of the acceptor.
Mixture of α and β Anomers 1. Lack of stereocontrol in the reaction. 2. Anomerization of the product under the reaction conditions.1. Experiment with different protecting groups on the donor to influence conformational rigidity.[2][3][4] 2. Screen different solvents and promoters. 3. Lower the reaction temperature. 4. Quench the reaction as soon as the starting material is consumed to prevent anomerization.
Formation of Orthoester Byproduct 1. The C-2 acetate is participating, but the acceptor is not reactive enough to displace the intermediate dioxolanium ion.1. Use a more nucleophilic acceptor if possible. 2. Consider using a non-participating protecting group at the C-2 position if 1,2-cis glycosylation is desired. 3. Modify the reaction conditions (e.g., solvent, temperature) to disfavor orthoester formation.[6]
Hydrolysis of the Glycosyl Donor 1. Presence of trace amounts of water in the reaction.1. Ensure all glassware is oven-dried. 2. Use freshly distilled anhydrous solvents. 3. Use freshly activated molecular sieves.

Experimental Protocols

Protocol 1: Preparation of 2,3,5-Tri-O-acetyl-D-arabinofuranosyl Bromide (Glycosyl Donor)

This protocol describes a general method for the conversion of the anomeric methyl glycoside to a more reactive glycosyl bromide.

Materials:

  • Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside

  • 33% HBr in acetic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside (1.0 eq) in a minimal amount of anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 33% HBr in acetic acid (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-2 hours), dilute the reaction mixture with cold DCM.

  • Carefully pour the mixture into a separatory funnel containing ice-cold saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with cold saturated aqueous sodium bicarbonate until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • The resulting crude 2,3,5-tri-O-acetyl-D-arabinofuranosyl bromide is typically used immediately in the next step without further purification due to its instability.

Protocol 2: Glycosylation of an Alcohol Acceptor with 2,3,5-Tri-O-acetyl-D-arabinofuranosyl Bromide

This protocol provides a general procedure for the glycosylation reaction using the prepared glycosyl bromide.

Materials:

  • Crude 2,3,5-tri-O-acetyl-D-arabinofuranosyl bromide

  • Alcohol acceptor (1.0-1.2 eq)

  • Silver triflate (AgOTf) (1.5-2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol acceptor (1.0-1.2 eq) and freshly activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes, then cool to the desired starting temperature (e.g., -40 °C).

  • In a separate flame-dried flask, dissolve the crude 2,3,5-tri-O-acetyl-D-arabinofuranosyl bromide in anhydrous DCM.

  • Add the glycosyl bromide solution dropwise to the acceptor mixture.

  • In a separate flask, suspend AgOTf (1.5-2.0 eq) in anhydrous DCM and add this suspension dropwise to the reaction mixture.

  • Stir the reaction at -40 °C and monitor its progress by TLC.

  • If the reaction is sluggish, allow it to slowly warm to a higher temperature (e.g., 0 °C or room temperature).[6]

  • Once the reaction is complete, quench it by adding a few drops of a saturated aqueous solution of sodium bicarbonate.

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arabinofuranoside.

Visualization of Experimental Workflow

Glycosylation_Workflow cluster_0 Donor Activation cluster_1 Glycosylation Starting_Material Methyl 2,3,5-tri-O-acetyl- D-arabinofuranoside Glycosyl_Bromide 2,3,5-Tri-O-acetyl- D-arabinofuranosyl Bromide Starting_Material->Glycosyl_Bromide  Activation HBr_AcOH HBr in Acetic Acid HBr_AcOH->Glycosyl_Bromide Glycosylation_Reaction Glycosylation Glycosyl_Bromide->Glycosylation_Reaction Acceptor Alcohol Acceptor (R-OH) Acceptor->Glycosylation_Reaction Promoter AgOTf Promoter->Glycosylation_Reaction Product Tri-O-acetyl- D-arabinofuranoside Product Glycosylation_Reaction->Product

Caption: Workflow for the activation of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside and subsequent glycosylation.

References

  • Zhu, X., Kawatkar, S., Rao, Y., & Boons, G. J. (2006). Practical Approach for the Stereoselective Introduction of β-Arabinofuranosides. Journal of the American Chemical Society, 128(36), 11948–11957. [Link]

  • Zhu, X., & Boons, G. J. (2006). A practical approach for the stereoselective introduction of beta-arabinofuranosides. PubMed, 16953612. [Link]

  • Lowary, T. L. (2010). β-Selective Arabinofuranosylation Using a 2,3-O-Xylylene-Protected Donor. Organic Letters, 12(16), 3642–3645. [Link]

  • BenchChem. (2025). Troubleshooting common issues in glycosylation reactions. BenchChem Technical Support.
  • Codée, J. D. C., et al. (2025). Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. [Link]

  • Crich, D., et al. (2013). Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. PMC. [Link]

  • Fukase, K., et al. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2018). β-L-Arabinofuranosylation Conducted by 5-O-(2-pyridinecarbonyl)-L-arabinofuranosyl Trichloroacetimidate. PubMed. [Link]

  • BenchChem. (2025). Troubleshooting common issues in glycosylation reactions. BenchChem Technical Support.
  • Garegg, P. J. (2002). Ring opening of acylated beta-D-arabinofuranose 1,2,5-orthobenzoates with nucleophiles allows access to novel selectively-protected arabinofuranose building blocks. ResearchGate. [Link]

  • Seeberger, P. H., et al. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. RSC Publishing. [Link]

  • Murphy, P. V., et al. (2019). Lewis acid promoted anomerisation of alkyl O- and S-xylo-, arabino- and fucopyranosides. PubMed. [Link]

  • Reddy, B. V. S., et al. (2025). Lewis Acid-Promoted Site-Selective Transformation of Glycals for the Synthesis of 1,3-Annulated-2-deoxy Glycosides. PubMed. [Link]

  • Prestol, K., et al. (2024). (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol. MDPI. [Link]

  • Toshima, K., et al. (2025). α-Selective Glycosidation of the Rare Sugar d-Tagatofuranose and the Synthesis of α-d-Tagatofuranosylceramide. MDPI. [Link]

  • G. G. G. Manzini, et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. ACS Publications. [Link]

  • Wang, Y., et al. (2008). Glycosylation‐Induced and Lewis Acid‐Catalyzed Asymmetric Synthesis of β‐N‐Glycosidically Linked α‐Aminophosphonic Acids Derivatives. Wiley Online Library. [Link]

  • Prestegard, J. H., et al. (2019). Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. PMC. [Link]

  • Molinaro, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. [Link]

  • Guerrini, M., et al. (2012). Unravelling Glycobiology by NMR Spectroscopy. IntechOpen. [Link]

  • Woods, R. J. (2012). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. ACS Publications. [Link]

Sources

Optimization

Purification of D-Arabinofuranoside, methyl, triacetate by flash column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific nuances of purifying D-Arabinofuranoside, methyl, triacetate (also known as methyl 2,3,5-tri-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific nuances of purifying D-Arabinofuranoside, methyl, triacetate (also known as methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside). This compound is a critical building block in the synthesis of mycobacterial cell wall antigens, such as lipoarabinomannan (LAM)[1].

Because peracetylated carbohydrates present unique chromatographic challenges—such as the lack of UV chromophores and the tendency to co-elute with pyranoside isomers—this guide focuses on the causality behind each procedural step to ensure a self-validating, high-yield workflow.

Part 1: Quantitative Data & Chromatographic Parameters

To establish a baseline for your purification, compare your setup against the validated parameters below. Every parameter is chosen to exploit the specific physicochemical properties of peracetylated furanosides.

ParameterRecommended SpecificationCausality / Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides the theoretical plates necessary for resolving structurally similar carbohydrate isomers[2].
Mobile Phase Hexanes / Ethyl Acetate (10% → 30%)Balances the elution strength for the moderately polar peracetylated furanoside, preventing co-elution of non-polar byproducts[1].
Loading Method Dry Loading (on Silica)Prevents the sticky carbohydrate syrup from causing uneven solvent fronts, ensuring sharp elution bands.
TLC Visualization PMA or p -Anisaldehyde StainRequired due to the absence of a UV-absorbing aglycone or chromophore; chemically oxidizes the sugar for visual confirmation[3].
Typical Rf​ ~0.35 (in 30% EtOAc/Hexanes)Ensures the compound elutes at an optimal retention factor, balancing speed and resolution.
Part 2: Standard Operating Procedure (SOP)

This self-validating protocol ensures that each step confirms the success of the previous one, minimizing the risk of losing your valuable synthetic intermediate.

Step 1: Sample Preparation via Dry Loading Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is typically obtained as a viscous, sticky oil after the acetylation of methyl arabinofuranoside[1]. Direct liquid loading often leads to severe band broadening.

  • Action: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (approximately 3× the mass of the crude) and concentrate under reduced pressure until a free-flowing powder is obtained.

Step 2: Column Packing and Neutralization While peracetylated sugars are generally robust, prolonged exposure to acidic silanol groups on standard silica gel can induce partial deacetylation.

  • Action: Slurry-pack a glass column with 230–400 mesh silica gel using hexanes. To create a stable system, pre-flush the column with 1% Triethylamine (TEA) in hexanes to neutralize the silica, followed by pure hexanes to remove excess base.

Step 3: Gradient Elution

  • Action: Carefully add the dry-loaded silica powder directly onto the flat sand layer atop the packed silica bed. Begin elution with 100% hexanes (1 column volume) to flush non-polar impurities. Transition to a step gradient: 10% ethyl acetate (EtOAc) in hexanes, followed by 20% EtOAc, and finally 30% EtOAc[2]. The target triacetate typically elutes between the 20% and 30% steps.

Step 4: Fraction Collection & Destructive Visualization

  • Action: Collect fractions in test tubes. Spot each fraction on a silica TLC plate. Dip the plate in a Phosphomolybdic Acid (PMA) stain and heat vigorously until dark blue/green spots appear against a yellow background[3].

Step 5: Isolation

  • Action: Pool fractions containing the pure product ( Rf​≈0.35 in 30% EtOAc/Hexanes) and remove the solvent under reduced pressure to yield the pure triacetate as a sticky solid or colorless oil[1].

Part 3: Troubleshooting Guides & FAQs

Q: I am tracking my column using a UV detector, but I don't see any peaks. Did my reaction fail? A: Not necessarily. Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside lacks a conjugated π -system or an aromatic aglycone, making it invisible to standard 254 nm UV detection.

  • Causality: UV absorption requires chromophores that can undergo π→π∗ or n→π∗ transitions at the monitored wavelength.

  • Solution: You must rely on manual TLC spotting combined with destructive chemical stains (e.g., PMA, p -Anisaldehyde, or 5% H2​SO4​ in ethanol) followed by charring to oxidize the carbohydrate and visualize the spots[3].

Q: My target furanoside is co-eluting with a pyranoside isomer. How can I resolve them? A: This is a common issue. The initial Fischer glycosylation of D-arabinose often yields a thermodynamic mixture of furanosides and pyranosides. Once peracetylated, these isomers possess nearly identical molecular weights and dipole moments, causing them to co-elute in standard EtOAc/Hexane systems.

  • Causality: The structural similarity means their partitioning coefficients between the silica surface (stationary phase) and the mobile phase are virtually identical.

  • Solution: Switch to a more selective solvent system, such as Toluene/Ethyl Acetate (e.g., 8:2 or 9:1 gradient). The aromatic π -system of toluene interacts differently with the spatial arrangement of the acetyl groups on the furanose versus pyranose rings, often providing the slight difference in Rf​ needed for separation.

Q: I am experiencing severe streaking on the column and my yield is lower than expected. What is happening? A: Prolonged exposure to the slightly acidic silanol groups on standard silica gel can induce partial deacetylation or acetyl group migration (e.g., from the 5-position to a free hydroxyl if partially deprotected).

  • Causality: The acidic environment catalyzes the hydrolysis of the ester bonds over time.

  • Solution: Ensure your flash chromatography is performed rapidly to minimize residence time on the column. If streaking persists, strictly adhere to the 1% TEA silica neutralization step outlined in the SOP.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude Mixture (Methyl 2,3,5-tri-O-acetyl- D-arabinofuranoside) TLC TLC Optimization (EtOAc/Hexane & PMA Stain) Start->TLC Load Dry Loading onto Silica Gel (Prevents band broadening) TLC->Load Elution Gradient Elution (10% -> 30% EtOAc/Hexane) Load->Elution Fractions Fraction Collection & TLC Analysis Elution->Fractions Decision Is product pure? Fractions->Decision Pool Pool & Concentrate (Yield Pure Product) Decision->Pool Yes Troubleshoot Troubleshoot (Co-elution / Streaking) Decision->Troubleshoot No Troubleshoot->TLC Re-purify

Figure 1: Purification workflow for methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside.

References[1] Title: A Concise Synthesis of Oligosaccharides Derived From Lipoarabinomannan (LAM) with Glycosyl Donors Having a Nonparticipating Group at C2

Source: researchgate.net URL: 1[2] Title: studies toward the total synthesis of carba analogue of motif c of m. tb cell wall ag complex Source: semanticscholar.org URL: 2[3] Title: Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone Source: researchgate.net URL: 3

Sources

Troubleshooting

Addressing stability issues of D-Arabinofuranoside, methyl, triacetate under acidic conditions

Technical Support Center: Troubleshooting Stability of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside in Acidic Media Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Stability of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside in Acidic Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic vulnerabilities of furanoside derivatives—specifically methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside—during synthetic workflows.

Furanosides are notoriously labile under acidic conditions. Understanding the causality behind this instability is critical for designing robust, self-validating experimental protocols that prevent unwanted degradation, anomeric cleavage, or ring expansion.

Part 1: Core Mechanistic Insights (The "Why")

The fundamental instability of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside in acidic media stems from the inherent ring strain of the 5-membered furanose ring. Unlike 6-membered pyranosides, which sit in stable chair conformations, furanosides exist in higher-energy envelope or twist conformations[1].

When exposed to protic or Lewis acids, the exocyclic anomeric oxygen (the methoxy group) is readily protonated. The relief of ring strain and steric crowding provides a massive kinetic driving force for the expulsion of methanol, generating a planar oxocarbenium ion intermediate[2]. This intermediate is rapidly trapped by water (in aqueous acid) to form the reducing sugar, or it can undergo acetyl migration and ring expansion to the thermodynamically favored pyranose form[1].

AcidHydrolysis A Methyl 2,3,5-tri-O-acetyl- D-arabinofuranoside B Protonated Glycoside Intermediate A->B + H+ (Acid) C Oxocarbenium Ion Intermediate B->C - Methanol D 2,3,5-tri-O-acetyl- D-arabinofuranose C->D + H2O - H+

Acid-catalyzed hydrolysis of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside via oxocarbenium ion.

Part 2: Troubleshooting FAQs

Q1: I am losing the methyl glycoside (anomeric cleavage) during my acidic deprotection steps. Why is this happening? A: You are observing the kinetic lability of the furanoside. Quantitative kinetic studies demonstrate that furanosides hydrolyze between 10 to 150 times faster than their corresponding pyranosides under identical acidic conditions[2]. Even mild acids (e.g., dilute HCl, TFA) or trace moisture in the presence of Lewis acids will rapidly cleave the methyl glycosidic bond.

Q2: After prolonged exposure to acid, NMR shows a complex mixture of products with different ring sizes. What is the mechanism here? A: This is a classic Pyranoside-into-Furanoside (PIF) rearrangement operating in reverse[1]. Once the methyl glycoside is cleaved to form the hemiacetal, the molecule is no longer locked in the furanose form. Under acidic conditions, the acetyl groups (particularly at C5) can undergo acid-catalyzed migration or hydrolysis. Once the C5 hydroxyl is liberated, the molecule will spontaneously undergo ring expansion to form the thermodynamically more stable arabinopyranose derivative.

Q3: How can I selectively remove the acetyl groups without cleaving the methyl glycoside? A: You must completely avoid acidic conditions. Acetal bonds (like your methyl glycoside) are highly stable to base, whereas ester bonds (acetates) are base-labile. You should utilize a Zemplén deacetylation (catalytic sodium methoxide in methanol)[3] or employ regioselective biocatalysts, such as Rhizopus oryzae esterase or lipases, which can selectively deacetylate specific positions under strictly neutral, mild conditions[4].

Part 3: Quantitative Data on Acid Stability

To guide your experimental design, the following table summarizes the relative hydrolytic stability of various glycoside architectures. Always select orthogonal protecting groups based on these kinetic baselines.

Glycoside ArchitectureRelative Acid Hydrolysis RatePrimary Degradation PathwayStability Profile
Methyl D-arabinofuranoside Extremely Fast (10x - 150x)Anomeric cleavage (loss of -OMe)Highly Labile[2]
Methyl D-arabinopyranoside Slow (Baseline 1x)Stable under mild acidModerately Stable
Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside FastCleavage & acetyl migrationLabile[1]

Part 4: Optimized Experimental Protocols

To ensure the structural integrity of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside, use the following self-validating protocols.

Protocol A: Zemplén Deacetylation (Base-Catalyzed)

Purpose: To globally remove acetyl groups while perfectly preserving the acid-sensitive methyl furanoside. Causality: Methoxide acts as a hard nucleophile, attacking the hard electrophilic carbonyl carbon of the acetate groups via transesterification. Because acetals are inert to nucleophilic attack, the methyl glycoside remains 100% intact[3].

  • Preparation: Dissolve methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside (1.0 eq) in strictly anhydrous methanol (0.1 M concentration).

  • Catalysis: Add a catalytic amount of freshly prepared sodium methoxide (NaOMe) in methanol (0.1 to 0.2 eq) until the pH of the solution reaches 9–10 (verify with pH paper moistened with water).

  • Reaction: Stir the mixture at room temperature (20–25 °C) under an inert argon atmosphere. Monitor by TLC (typically complete within 2–4 hours).

  • Quenching (Critical Step): Do not use liquid acids to neutralize, as local pH drops will cleave the furanoside. Instead, add pre-washed, dry Amberlite IR120 (H+ form) strongly acidic cation-exchange resin. Stir gently until the pH is exactly 7.0.

  • Isolation: Filter off the resin and concentrate the filtrate in vacuo to yield the pure deprotected methyl D-arabinofuranoside.

Protocol B: Controlled Handling with Lewis Acids

Purpose: To prevent furanoside degradation when Lewis acids (e.g., BF3·OEt2) are strictly required for downstream glycosylation steps. Causality: Lewis acids react violently with trace moisture to generate protic acids (e.g., HF), which immediately hydrolyze the furanoside[5]. Quenching at low temperatures neutralizes these protic species before they can act.

  • Dehydration: Co-evaporate the starting material with anhydrous toluene (3x) and place under high vacuum for 2 hours.

  • Reaction: Perform the reaction in strictly anhydrous CH2Cl2 over activated 4Å molecular sieves at -78 °C to -30 °C.

  • Quenching: Before allowing the reaction to warm up, quench the Lewis acid by adding anhydrous Triethylamine (Et3N) (2.0 eq relative to the Lewis acid) directly into the cold reaction mixture[5].

  • Workup: Only after the mixture is neutralized and warmed to 0 °C should you proceed with standard aqueous workup (e.g., saturated NaHCO3 extraction).

Sources

Optimization

Carbohydrate Chemistry Support Center: Troubleshooting D-Arabinofuranoside Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in carbohydrate synthesis, I frequently encounter challenges regarding the deprotection of furanosides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in carbohydrate synthesis, I frequently encounter challenges regarding the deprotection of furanosides. Removing the acetyl groups from methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside is typically achieved via Zemplén transesterification. However, furanosides are highly sensitive entities. A slight deviation in pH, moisture content, or temperature can lead to a cascade of side reactions, including ring expansion, incomplete deprotection, and anomerization.

This guide provides field-proven, mechanistically grounded solutions to keep your yields high and your stereocenters intact.

Visualizing the Reaction Landscape

Workflow Start Methyl 2,3,5-tri-O-acetyl- D-arabinofuranoside Reaction NaOMe (0.1 eq) / Anhydrous MeOH 20°C, 45 min Start->Reaction Neutralize Amberlite IR-120 (H+) Neutralization Strictly pH 7.0 Reaction->Neutralize Complete Conversion Side1 Incomplete Deprotection (Moisture Quenching) Reaction->Side1 H2O > 50ppm Product Methyl D-arabinofuranoside (Pure Target) Neutralize->Product Immediate Filtration Side2 Pyranoside Isomerization (Over-acidification) Neutralize->Side2 pH < 6.5 or Delayed Filtration

Reaction pathway and side-product divergence during D-arabinofuranoside deacetylation.

Section 1: Core FAQs on Side Product Minimization

Q1: Why am I detecting methyl D-arabinopyranoside (ring expansion) in my final product? Causality: Furanosides are thermodynamically less stable than their pyranoside counterparts[1]. While the basic conditions of a Zemplén deacetylation will not cleave the endocyclic C1-O4 bond, the workup phase is highly perilous. Standard protocols dictate neutralizing the sodium methoxide with an acidic cation-exchange resin (e.g., Amberlite IR-120 H+). If the solution drops below pH 6.5, or if the resin is left in the mixture during concentration, the localized acidic environment catalyzes the opening of the furanoside ring and its subsequent closure into the more thermodynamically stable pyranoside. Actionable Insight: Treat the neutralization step as a strict titration. Monitor the pH continuously and filter the resin the exact moment the solution reaches pH 7.0.

Q2: My LC-MS shows [M+42] and [M+84] peaks. Why is the deacetylation incomplete? Causality: Incomplete deprotection (yielding mono- or di-acetates) is almost always a symptom of moisture contamination. Zemplén transesterification relies on a catalytic amount of methoxide (typically 0.1 equivalents). If water is present in your methanol, it protonates the methoxide to form methanol and hydroxide. While hydroxide can still catalyze deacylation via hydrogen-bond complexes[2], the reaction pathway shifts heavily towards saponification. Saponification consumes the base stoichiometrically. Once your 0.1 equivalents of base are consumed by water, the reaction stalls. Actionable Insight: Use strictly anhydrous methanol (<50 ppm water). If selective partial deacetylation is actually your goal, abandon chemical methods and utilize regioselective biocatalysts like lipases[3].

Q3: I am observing anomeric drifting (a change in the alpha/beta ratio). How do I lock the stereochemistry? Causality: The methyl glycosidic bond is generally robust against base. However, prolonged exposure to methoxide at elevated temperatures (>40°C) can induce anomerization via a transient ring-opening/closing mechanism. Furanosides are less sterically hindered than pyranosides, meaning their deacetylation is exceptionally fast. Heating is not only unnecessary but detrimental to stereochemical integrity. Actionable Insight: Run the reaction strictly at 20–25°C. The deacetylation should reach completion within 30–60 minutes.

Section 2: Quantitative Data & Troubleshooting Matrix
Side Product CategoryAnalytical Indicator (NMR / MS)Primary CausalityPreventative Action
Pyranoside Isomer ~0.2 ppm upfield shift in anomeric ¹H NMR; distinct C4/C5 shifts in ¹³CAcid-catalyzed ring expansion during resin neutralizationLimit resin exposure time to <15 mins; keep water bath <30°C during concentration
Incomplete Deprotection MS: [M+Na]⁺ at m/z 229 (monoacetate) or 271 (diacetate)Moisture quenching catalytic NaOMe into NaOHUse anhydrous MeOH; protect reaction under Ar/N₂ atmosphere
Anomeric Drift Appearance of opposite anomer in ¹H NMR integrationElevated temperature (>40°C) or excess base exposureMaintain 0.1 eq NaOMe; execute at 20–25°C maximum
Section 3: The Self-Validating Protocol

To ensure absolute reproducibility, I have designed this protocol as a self-validating system . You must clear the validation checkpoint at each step before proceeding to the next.

Optimized Zemplén Deacetylation of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside

Step 1: Substrate Preparation & Anhydrous Setup

  • Action: Dissolve methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Causality: Water converts catalytic methoxide to hydroxide, shifting the mechanism from rapid transesterification to stoichiometric saponification, which halts the reaction prematurely.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Do not proceed unless water content is <50 ppm.

Step 2: Catalytic Transesterification

  • Action: Add freshly prepared 0.5 M NaOMe in MeOH (0.1 eq) dropwise. Stir at 20°C for 45 minutes under an inert atmosphere.

  • Causality: Furanosides lack the steric bulk of pyranosides; deacetylation is rapid. Exceeding 20°C or extending reaction times risks anomerization.

  • Validation Checkpoint: Run TLC (DCM:MeOH 9:1). The reaction is only validated to proceed to Step 3 when the starting material (Rf ~0.8) is completely consumed, leaving a single polar spot (Rf ~0.2).

Step 3: Controlled Neutralization (Critical Step)

  • Action: Add pre-washed Amberlite IR-120 (H⁺ form) resin portion-wise while stirring vigorously.

  • Causality: The furanoside ring is highly susceptible to acid-catalyzed ring expansion to the pyranoside. The resin provides a localized high-acidity environment.

  • Validation Checkpoint: Monitor continuously with a calibrated pH meter. Stop resin addition exactly at pH 7.0. If the pH drops below 6.5, immediately buffer with a drop of dilute NaHCO₃.

Step 4: Isolation

  • Action: Immediately filter the resin through a sintered glass funnel. Wash the resin with cold methanol and concentrate the filtrate under reduced pressure (water bath ≤30°C).

  • Causality: Prolonged exposure to the resin or heat during concentration in the presence of trace acid drives thermodynamic isomerization.

  • Validation Checkpoint: ¹H NMR of the crude product must show the anomeric proton as a clean signal without the ~0.2 ppm upfield shift characteristic of the pyranoside isomer.

Section 4: References
  • Zemplén transesterification: a name reaction that has misled us for 90 years | Green Chemistry (RSC Publishing) | 2

  • Driving Force of the Pyranoside-into-Furanoside Rearrangement | ACS Omega | 1

  • Selective monodeacetylation of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside using biocatalyst | Tetrahedron Letters | 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of D-Arabinofuranoside, Methyl, Triacetate

For researchers, scientists, and drug development professionals, establishing the purity of novel carbohydrate-based compounds is a critical step in ensuring product quality, safety, and efficacy. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel carbohydrate-based compounds is a critical step in ensuring product quality, safety, and efficacy. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of D-Arabinofuranoside, methyl, triacetate, a protected monosaccharide often used in complex oligosaccharide synthesis. We will not only detail a robust HPLC method and its validation according to stringent regulatory standards but also compare it with other viable analytical techniques, offering the experimental insights necessary to make informed decisions in your laboratory.

The Critical Role of Purity Analysis for D-Arabinofuranoside, Methyl, Triacetate

D-Arabinofuranoside, methyl, triacetate is a key building block in the synthesis of various biologically active molecules. Its purity is paramount, as even minor impurities can lead to significant side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Therefore, a validated, reliable analytical method to assess its purity is not just a quality control measure but a cornerstone of successful drug development and manufacturing.

A Validated HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[1][2] For a non-chromophoric compound like D-Arabinofuranoside, methyl, triacetate, a Refractive Index (RI) detector is often a suitable choice. Below, we outline a proposed HPLC method and the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[3][4][5][6][7][8][9]

Proposed HPLC Method
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI) Detector

  • Injection Volume: 20 µL

  • Run Time: 15 minutes

The choice of a C18 column is based on its wide applicability for separating compounds with moderate polarity. The acetonitrile/water mobile phase provides good resolution for many carbohydrate derivatives. An RI detector is selected for its ability to detect compounds with no significant UV absorbance.

HPLC Method Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] For purity analysis, the following parameters are crucial:

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of the D-Arabinofuranoside, methyl, triacetate reference standard.

    • Prepare solutions of known potential impurities (e.g., starting materials, partially acetylated forms).

    • Prepare a mixed solution containing the reference standard and all potential impurities.

    • Inject each solution into the HPLC system.

    • Acceptance Criteria: The peak for D-Arabinofuranoside, methyl, triacetate in the mixed solution should be well-resolved from all other peaks (resolution > 2).

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five dilutions ranging from 50% to 150% of the expected working concentration.

    • Inject each dilution in triplicate.

    • Plot the average peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate injections of the reference standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The determined concentrations for LOD and LOQ should be experimentally verified.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2% acetonitrile)

    • Analyze the reference standard under each modified condition.

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intra-assay Intermediate Intermediate Precision->Intermediate Inter-assay Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Analysis Robustness->Routine

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the purity analysis of carbohydrate derivatives.[1][10][] The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the impurities.

FeatureHPLC-RIGas Chromatography (GC-FID)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on changes in refractive index.Separation of volatile compounds in a gaseous mobile phase, with detection by flame ionization.Separation based on mass-to-charge ratio of ionized molecules.Provides detailed structural information based on the magnetic properties of atomic nuclei.Anion-exchange chromatography of carbohydrates in their anionic form at high pH, with sensitive electrochemical detection.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization to increase volatility is required (e.g., silylation, acetylation).[12]Can be coupled with HPLC or GC, or used for direct infusion.Dissolution in a deuterated solvent.Direct injection of aqueous samples.
Advantages - Robust and reliable- Non-destructive- Good for non-volatile and thermally labile compounds- Well-established for routine QC- High resolution- High sensitivity- High specificity and sensitivity- Provides molecular weight and structural information- Excellent for impurity identification- Provides unambiguous structural confirmation- Quantitative (qNMR)- Non-destructive- High sensitivity and selectivity for carbohydrates- No derivatization required
Disadvantages - Lower sensitivity compared to other detectors- Sensitive to temperature and mobile phase composition changes- Requires derivatization, which can be time-consuming and introduce errors- Not suitable for non-volatile or thermally labile compounds- High instrument cost- Matrix effects can suppress ionization- Lower sensitivity compared to chromatographic methods- High instrument cost- Complex spectra for mixtures- Requires specialized instrumentation- High pH of the mobile phase can degrade some compounds
Best For Routine purity analysis and quantification of the main component.Analysis of volatile impurities or after derivatization for orthogonal confirmation.Identification and quantification of low-level impurities and degradation products.Definitive structural elucidation and quantification of the primary component and major impurities.Trace-level analysis of carbohydrates in complex matrices.

Conclusion

For the routine purity analysis of D-Arabinofuranoside, methyl, triacetate, a validated HPLC method with RI detection offers a robust, reliable, and cost-effective solution. The detailed validation protocol provided in this guide, based on ICH guidelines, ensures the scientific soundness and regulatory compliance of the method. While alternative techniques such as GC, MS, NMR, and HPAE-PAD have their specific advantages, particularly for impurity identification and structural elucidation, HPLC remains the workhorse for quality control in most pharmaceutical and research settings. By understanding the principles and comparative strengths of each method, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their carbohydrate-based products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. National Institutes of Health. [Link]

  • Isolation and purification of carbohydrate components in functional food: a review. National Institutes of Health. [Link]

  • Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY U. Waters Corporation. [Link]

  • HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Frontiers. [Link]

  • Determining Carbohydrates in Essential and Non-essential Foodstuffs using Ion Chromatography. LCGC International. [Link]

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. MDPI. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • ANALYSIS OF CARBOHYDRATES. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Methods of carbohydrate analysis. ThaiScience. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating α/β Stereoselectivity of D-Arabinofuranoside, Methyl, Triacetate Derivatives

Introduction: The Stereochemical Imperative of Arabinofuranosides D-Arabinofuranose is a fundamental five-carbon sugar moiety integral to the structure of numerous vital biomolecules, particularly in the cell walls of mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Imperative of Arabinofuranosides

D-Arabinofuranose is a fundamental five-carbon sugar moiety integral to the structure of numerous vital biomolecules, particularly in the cell walls of microorganisms like Mycobacterium tuberculosis. Its incorporation into complex glycans and glycoconjugates is governed by specific glycosyltransferases, which precisely control the stereochemistry at the anomeric center (C-1). This stereochemical configuration, designated as either alpha (α) or beta (β), is not a trivial detail; it profoundly dictates the three-dimensional structure, stability, and biological function of the resulting molecule. For researchers in glycobiology and professionals in drug development, the ability to synthesize, control, and, most critically, validate the anomeric configuration of arabinofuranoside derivatives is paramount. An incorrect anomer can lead to inactive compounds, unpredictable biological effects, or failed therapeutic strategies.

This guide provides an in-depth comparison of robust analytical methodologies for the unambiguous validation of α- and β-anomers of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside. We will move beyond simple protocols to explain the causal reasoning behind experimental choices, grounded in established chemical principles and supported by empirical data.

The Theoretical Basis of Anomeric Selectivity

The outcome of a glycosylation reaction is a delicate balance of several factors. Understanding these principles is the first step toward controlling and validating the desired stereoisomer.

  • The Anomeric Effect: This stereoelectronic effect generally favors the formation of an axial glycosidic bond (α-anomer in many systems) due to a stabilizing hyperconjugation interaction between the endocyclic ring oxygen's lone pair and the anti-periplanar σ* orbital of the anomeric C-O bond.

  • Protecting Groups: The choice of protecting groups on the furanose ring is critical. "Participating" groups (e.g., acetyl, benzoyl) at the C-2 position can form a transient cyclic intermediate (an oxocarbenium ion) that shields one face of the molecule, typically leading to the formation of a 1,2-trans product. In the case of D-arabinose, an acetyl group at C-2 would favor the formation of the β-anomer. "Non-participating" groups (e.g., benzyl, silyl ethers) do not form this intermediate, and the stereochemical outcome is more heavily influenced by other factors like the anomeric effect or solvent participation.

  • Reaction Conditions: Solvent, temperature, and the nature of the glycosyl donor and acceptor all play significant roles in steering the stereochemical outcome.

G cluster_factors Factors Influencing Glycosylation Stereoselectivity cluster_outcome Stereochemical Outcome Anomeric_Effect Anomeric Effect Alpha_Anomer α-Anomer Anomeric_Effect->Alpha_Anomer Favors Axial Protecting_Groups Protecting Groups Protecting_Groups->Alpha_Anomer Non-participating (e.g., Bn) Beta_Anomer β-Anomer Protecting_Groups->Beta_Anomer Participating at C-2 (e.g., Ac) Reaction_Conditions Reaction Conditions Reaction_Conditions->Alpha_Anomer Reaction_Conditions->Beta_Anomer caption Key factors determining the α/β outcome in glycosylation.

Caption: Key factors determining the α/β outcome in glycosylation.

Primary Validation Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive non-destructive technique for determining the anomeric configuration of furanosides in solution.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) experiments provides a self-validating system for unambiguous assignment.

¹H NMR: The Anomeric Proton Signature

The anomeric proton (H-1) is the most diagnostic signal in the ¹H NMR spectrum. Two key parameters are used for its assignment:

  • Chemical Shift (δ): The anomeric proton is attached to two oxygen atoms, making it the most downfield of the ring protons, typically appearing in the 4.5-6.0 ppm range.[2] For many furanosides, the H-1 of the α-anomer resonates slightly downfield from the β-anomer due to the different magnetic environments.[3]

  • Coupling Constant (³JH1,H2): The through-bond coupling between H-1 and the adjacent H-2 proton is highly dependent on their dihedral angle.

    • α-Anomer: H-1 and H-2 are cis (on the same face of the ring). This results in a larger coupling constant, typically in the range of 4-5 Hz .[1]

    • β-Anomer: H-1 and H-2 are trans (on opposite faces). This leads to a smaller coupling constant, often ~1-2 Hz or even unresolved (appearing as a singlet or broad singlet).[1][4]

¹³C NMR: The Anomeric Carbon Signal

The chemical shift of the anomeric carbon (C-1) provides a second, powerful data point for validation. For pentofuranosides, a clear trend is observed:

  • α-Anomer: The C-1 signal typically appears more upfield, around 103-104 ppm .[1]

  • β-Anomer: The C-1 signal is significantly shifted downfield, appearing around 109-110 ppm .[1][5]

2D NOESY: Unambiguous Proof Through-Space

While chemical shifts and coupling constants provide strong evidence, Nuclear Overhauser Effect (NOE) spectroscopy offers definitive, unambiguous proof of stereochemistry.[1][6] NOESY detects correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[6][7][8][9]

  • Validating the α-Anomer: The α-configuration places the H-1 and H-4 protons on the same (syn) face of the furanose ring, bringing them into close proximity. A strong NOE correlation between H-1 and H-4 is therefore a definitive marker for the α-anomer.[1]

  • Validating the β-Anomer: The β-configuration places the H-1 and H-2 protons on the same face of the ring. A strong NOE correlation between H-1 and H-2 is characteristic of the β-anomer.[1]

Data Summary: Comparative NMR Parameters

The following table summarizes the expected NMR data for the anomers of methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside based on established principles for furanosides.

Parameterα-Anomer (1,2-cis)β-Anomer (1,2-trans)Rationale & Causality
¹H δ (H-1) ~5.1-5.3 ppm~4.9-5.1 ppmDifferent shielding environments at the anomeric center.
³JH1,H2 ~4-5 Hz~1-2 HzKarplus relationship: coupling constant is dependent on the H-C-C-H dihedral angle (cis vs. trans).[1][3]
¹³C δ (C-1) ~103-104 ppm~109-110 ppmThe stereochemistry at C-1 influences the electronic environment and thus the chemical shift.[1]
Key NOESY Cross-Peak H-1 ↔ H-4 H-1 ↔ H-2 Proximity through space; H-1/H-4 are syn in α, while H-1/H-2 are syn in β.[1]

Experimental Workflow: From Synthesis to Validation

A trustworthy validation process begins with a reliable synthesis. The following protocols outline a standard procedure for the preparation of the target compound and its subsequent analysis.

Protocol 1: Synthesis of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranosides

This two-step procedure is adapted from standard Fischer glycosylation and acetylation methods.[10][11]

Step A: Fischer Glycosylation to form Methyl D-Arabinofuranoside

  • Suspend D-arabinose (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (0.1 eq) dropwise. Causality: Acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which serves as the catalyst for the reaction.

  • Remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until the solution becomes clear.

  • Neutralize the reaction by adding a solid base (e.g., sodium bicarbonate or Amberlite IR-67 resin) until effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude syrup of methyl D-arabinofuranosides (as a mixture of anomers). This crude product is typically used directly in the next step.

Step B: Acetylation

  • Dissolve the crude methyl D-arabinofuranoside syrup from Step A in a mixture of pyridine and acetic anhydride (e.g., 1:1 v/v).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to separate the α- and β-anomers.

Protocol 2: NMR-Based Stereochemical Validation
  • Sample Preparation: Dissolve ~5-10 mg of the purified anomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Identify the anomeric proton (H-1) signal by its downfield chemical shift. Measure its multiplicity and coupling constant (³JH1,H2).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the anomeric carbon (C-1) in the region of 100-110 ppm.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 500-800 ms).

  • Data Analysis:

    • Compare the observed ³JH1,H2 and C-1 chemical shift values with the reference data in the table above.

    • In the NOESY spectrum, locate the diagonal peak for the H-1 proton. Examine the vertical and horizontal traces for cross-peaks. The presence of a cross-peak to H-4 confirms the α-anomer, while a cross-peak to H-2 confirms the β-anomer.

G cluster_workflow Synthesis and Validation Workflow Start D-Arabinose Glycosylation Protocol 1A: Fischer Glycosylation Start->Glycosylation Acetylation Protocol 1B: Acetylation Glycosylation->Acetylation Purification Silica Gel Chromatography Acetylation->Purification Anomer_A Isolated Anomer A Purification->Anomer_A Anomer_B Isolated Anomer B Purification->Anomer_B NMR_Analysis Protocol 2: NMR Analysis (¹H, ¹³C, NOESY) Anomer_A->NMR_Analysis Anomer_B->NMR_Analysis Validation Anomeric Validation NMR_Analysis->Validation caption Workflow from starting material to validated anomers.

Caption: Workflow from starting material to validated anomers.

Alternative and Complementary Validation Methods

While NMR is the workhorse for stereochemical validation, other techniques can provide complementary or, in some cases, primary evidence.

  • X-ray Crystallography: This is the ultimate "gold standard" for structural elucidation, as it provides the absolute configuration of a molecule in the solid state. Its primary limitation is the requirement to grow a single, diffraction-quality crystal, which can be a significant challenge.[12] However, if a crystal can be obtained, the resulting structure is unambiguous.

  • Enzymatic Assays: If the arabinofuranoside is a substrate for a stereospecific enzyme (e.g., an α- or β-arabinofuranosidase), its activity or lack thereof with a purified anomer can serve as strong evidence for its configuration. This method is highly specific but depends on the availability of a well-characterized enzyme.

Conclusion and Best Practices

The validation of D-arabinofuranoside stereoselectivity is a critical quality control step in chemical synthesis and drug discovery. A multi-faceted approach grounded in NMR spectroscopy provides the most reliable and comprehensive data. For absolute confidence, the following best practices are recommended:

  • Use High-Field NMR: Higher magnetic fields (≥500 MHz) provide better signal dispersion and resolution, which is crucial for resolving small coupling constants and overlapping signals in carbohydrate spectra.

  • Consider Complementary Techniques: If NMR data is ambiguous or if the compound is a candidate for clinical development, confirmation by an orthogonal method like X-ray crystallography is highly advisable.

By integrating these robust analytical strategies, researchers and drug developers can ensure the stereochemical integrity of their arabinofuranoside derivatives, paving the way for more reliable and reproducible scientific outcomes.

References

  • BenchChem. (2025). Determining the Anomeric Configuration of Pentofuranosides: A Comparative Guide to NMR Spectroscopic Techniques. Benchchem.
  • Rich, J. R., et al. (n.d.).
  • El Ashry, E. S. H., et al. (1989). N.m.r. spectral study of α- and β- l-arabinofuranosides. R Discovery.
  • RSC Publishing. (2022, October 13).
  • Callam, C. S., et al. (n.d.).
  • The Journal of Organic Chemistry. (2023, September 27). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars.
  • Creative Proteomics. (n.d.).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Callam, C. S., et al. (2001). Synthesis of methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in the organic laboratory (vol 78, pg 73, 2001).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0288794).
  • ACD/Labs. (2026, February 26).
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Angala, S. K., et al. (n.d.). Synthesis of Deoxygenated (α 1→5)-Linked Arabinofuranose Disaccharides as Substrates and Inhibitors of Arabinosyltransferases of Mycobacterium tuberculosis. PMC.
  • ResearchGate. (n.d.). Chemical structure and 1 H NMR and 13 C NMR spectra of.
  • ResearchGate. (n.d.). Anomeric proton region of the 1 H-NMR spectra of the enzymatically formed Ara 5-2AB and standard Ara 5-2AB.
  • Dialnet. (n.d.).
  • PubChem. (n.d.). Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside.
  • YouTube. (2022, March 21). Stereochemistry | How to read NOESY spectrum?.
  • YouTube. (2012, August 6). How to interpret a NOESY NMR spectrum.
  • YouTube. (2022, August 31).
  • MDPI. (2002, May 31). Synthesis, Crystal Structure, and Conformation of Methyl 5-Oacetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • SLU. (2021, November 9). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
  • ResearchGate. (2007, July 19).

Sources

Validation

A Comparative Guide to GC-MS Validation Protocols for Reaction Monitoring of D-Arabinofuranoside, methyl, triacetate

This guide provides a comprehensive framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for monitoring the reaction progress of D-Arabinofuranoside, methyl, triacetate. A...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for monitoring the reaction progress of D-Arabinofuranoside, methyl, triacetate. As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount. This document is structured to provide not just a protocol, but a logical, in-depth explanation of the experimental choices, grounded in scientific principles and regulatory expectations.

Introduction: The Critical Role of Reaction Monitoring

In chemical synthesis, particularly in pharmaceutical development, the ability to accurately monitor the progress of a reaction is crucial. For the synthesis involving D-Arabinofuranoside, methyl, triacetate, a key intermediate in various synthetic pathways, precise reaction monitoring by GC-MS allows for:

  • Optimization of reaction conditions: Determining the optimal time, temperature, and stoichiometry.

  • Impurity profiling: Identifying and tracking the formation of by-products.

  • Yield determination: Accurately quantifying the formation of the desired product.

  • Ensuring batch-to-batch consistency: A validated method guarantees reliable data across different manufacturing campaigns.

This guide will walk you through the development of a robust GC-MS method and its subsequent validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

GC-MS Method Development: A Strategic Approach

The development of a GC-MS method for a specific analyte like D-Arabinofuranoside, methyl, triacetate, an acetylated sugar, requires careful consideration of its chemical properties. Acetylated monosaccharides can be challenging due to the potential for multiple chromatographic peaks from anomers.[5][6] Our goal is to develop a method that yields a single, sharp peak for the analyte of interest.

The Causality Behind Experimental Choices
  • Sample Preparation and Derivatization: While D-Arabinofuranoside, methyl, triacetate is already acetylated, ensuring its consistent volatilization and preventing on-column degradation is key. A direct injection of a diluted sample in a suitable solvent like dichloromethane or ethyl acetate is often the starting point. However, if dealing with a complex reaction matrix, a simple liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove non-volatile impurities. For the analysis of related sugars in the reaction mixture, a derivatization step to form trimethylsilyl (TMS) ethers or other volatile derivatives might be considered, though this adds complexity.[7] For our primary goal of monitoring the triacetate, we will focus on a direct injection method.

  • GC Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good initial choice. This stationary phase provides a good balance of selectivity for a wide range of compounds, including acetylated sugars.

  • Inlet and Oven Temperature Program: The inlet temperature should be high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation. A starting point of 250 °C is reasonable. The oven temperature program must be optimized to achieve good separation of the analyte from the solvent front, starting materials, and any potential by-products. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.[8]

  • Mass Spectrometry Parameters: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode due to its higher sensitivity and selectivity. Key fragment ions of D-Arabinofuranoside, methyl, triacetate should be identified from its full scan spectrum to be used as quantifier and qualifier ions in SIM mode.[9]

Experimental Workflow for Method Development

Caption: A simplified workflow for GC-MS method development.

GC-MS Method Validation: A Comprehensive Protocol

Once the GC-MS method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[3][4] The validation will be performed according to the ICH Q2(R1) guidelines.[1][2]

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their purpose, and typical acceptance criteria for a quantitative GC-MS method for reaction monitoring.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[10][11]No interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity should be confirmed using mass spectral data.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.[10][12]Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the expected concentration in the reaction mixture.
Accuracy The closeness of the test results to the true value.[10][11]Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[12][13]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][14]- Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 3.0% for analyses performed on different days, by different analysts, or on different instruments.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15][16][17]Signal-to-noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15][16][18]Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12][13][19]No significant change in results when parameters like oven temperature, flow rate, or injection volume are slightly varied. RSD of results should remain within acceptable limits.
System Suitability To ensure the chromatographic system is suitable for the intended analysis.Performed before each analytical run. Typically includes checks for retention time, peak area, and resolution. RSD of replicate injections of a standard should be ≤ 2.0%.
Step-by-Step Validation Protocols
  • Prepare a blank sample: The reaction solvent and any reagents without the starting materials or product.

  • Prepare a placebo sample: A mixture of all reaction components except the analyte.

  • Prepare a standard solution of D-Arabinofuranoside, methyl, triacetate.

  • Inject each sample into the GC-MS.

  • Analyze the chromatograms: Confirm that there are no interfering peaks at the retention time of the analyte in the blank and placebo samples.

  • Assess peak purity of the analyte peak in a spiked sample using the mass spectral data.

  • Prepare a stock solution of D-Arabinofuranoside, methyl, triacetate.

  • Prepare a series of at least five calibration standards by serial dilution of the stock solution, covering the expected concentration range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Prepare placebo samples (reaction matrix without the analyte).

  • Spike the placebo samples with known amounts of D-Arabinofuranoside, methyl, triacetate at three concentration levels (e.g., low, medium, and high) within the linear range. Prepare each level in triplicate.

  • Analyze the spiked samples.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of D-Arabinofuranoside, methyl, triacetate at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both studies and calculate the overall RSD.

  • Based on Signal-to-Noise Ratio:

    • Prepare a series of diluted solutions of the analyte.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[14]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Identify critical method parameters that could be subject to small variations during routine use (e.g., GC oven temperature ± 2°C, carrier gas flow rate ± 5%, injection volume ± 10%).

  • Create an experimental design (e.g., one-factor-at-a-time or a Plackett-Burman design) to test the effect of these variations on the results.[19][20]

  • Analyze samples under these varied conditions.

  • Evaluate the impact of these changes on the results (e.g., retention time, peak area, and calculated concentration) and calculate the RSD.

Validation Workflow Diagram

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling D-Arabinofuranoside, methyl, triacetate

Operational Safety and Handling Guide: D-Arabinofuranoside, methyl, triacetate As a protected carbohydrate derivative, D-Arabinofuranoside, methyl, triacetate (also known as Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: D-Arabinofuranoside, methyl, triacetate

As a protected carbohydrate derivative, D-Arabinofuranoside, methyl, triacetate (also known as Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside, CAS: 90244-44-3) is a critical building block in advanced synthetic carbohydrate chemistry[1]. It is predominantly utilized as a precursor for synthesizing arabinofuranosyl donors, which are essential in the development of nucleoside analogs and the synthesis of lipoarabinomannan (LAM) core glycans for tuberculosis (TB) vaccine research[2].

Because the acetyl protecting groups render this molecule highly lipophilic compared to its free-sugar counterpart, its physical handling, safety profile, and experimental workflows require specific, causality-driven protocols.

Hazard Profile & Causality

While acetylated furanosides are generally non-highly toxic, they present specific occupational hazards that dictate laboratory safety protocols. The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity—single exposure, respiratory tract irritation (H335)[3].

  • Lipophilicity and Dermal Risk: The three acetate groups significantly increase the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass compromised epidermal barriers more efficiently than unprotected sugars, necessitating strict dermal protection.

  • Hydrolytic Instability: In the presence of ambient moisture and strong acids/bases, the ester linkages can undergo slow hydrolysis, liberating trace amounts of acetic acid. This contributes to its localized irritation potential on mucous membranes.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following self-validating PPE system must be employed. Every piece of equipment is chosen based on the specific chemical properties of acetylated carbohydrates and the organic solvents (e.g., Dichloromethane, Tetrahydrofuran) typically used in their processing.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection 100% Nitrile Gloves (min 0.11 mm thickness, extended cuff)Nitrile provides superior chemical resistance against lipophilic esters and the halogenated solvents routinely used in glycosylation reactions. Latex is highly permeable to organic solvents and must be avoided.
Eye Protection ANSI Z87.1 / EN 166 Certified Safety GogglesProtects against aerosolized particulates (H335) and solvent splashes. The compound's H319 classification means accidental ocular exposure can cause severe corneal inflammation[3].
Body Protection Flame-Retardant Lab Coat (100% Cotton or Nomex)Prevents static discharge, which is critical when handling the compound in volatile organic solvents. Synthetic blends can melt into the skin during a secondary solvent fire.
Respiratory N95/P100 Particulate RespiratorMandatory only if handling dry crystalline forms outside of engineering controls. Standard operations must always be conducted within a certified Class II Chemical Fume Hood.

Experimental Workflow: Biocatalytic Regioselective Deacetylation

In the synthesis of LAM oligosaccharides, researchers must selectively deprotect specific hydroxyl groups to create attachment points for further glycosylation[2]. Traditional chemical deacetylation often lacks regioselectivity. The following protocol utilizes a biocatalytic approach to selectively remove the acetate group at the C-3 or C-5 position, yielding a highly specific glycosyl acceptor.

Step-by-Step Methodology:

  • Substrate Preparation: In a chemical fume hood, dissolve 1.0 equivalent of Methyl 2,3,5-tri-O-acetyl-D-arabinofuranoside in a biphasic solvent system consisting of 0.1 M sodium phosphate buffer (pH 7.0) and a minimal volume of Tetrahydrofuran (THF) to ensure substrate solubility.

  • Biocatalyst Introduction: Add Rhizopus oryzae esterase to the reaction mixture.

    • Causality: This specific enzyme recognizes the steric environment of the furanose ring, selectively hydrolyzing the ester bonds at C-3/C-5 while preserving the anomeric methoxy group, preventing unwanted ring-opening or anomerization[2].

  • Incubation & Analytical Monitoring: Stir the emulsion at 30°C. Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Validation: The fully acetylated arabinose derivative exhibits a strong, distinct signal at m/z 217[4]. As the reaction progresses, monitor the disappearance of the m/z 217 peak and the emergence of the corresponding di-O-acetyl mass fragments to confirm regioselective cleavage.

  • Reaction Quenching: Terminate the biocatalysis by extracting the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). The organic solvent denatures the enzyme and extracts the lipophilic product.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure di-O-acetyl-D-arabinofuranoside.

Process & Disposal Visualization

The following diagram maps the operational workflow from initial handling through synthetic application and final waste segregation.

G N1 Methyl 2,3,5-tri-O-acetyl- D-arabinofuranoside N2 Fume Hood Handling (Nitrile, Goggles, Lab Coat) N1->N2 Weighing & Transfer N3 Biocatalytic Deacetylation (Rhizopus oryzae esterase) N2->N3 Substrate Prep N4 Glycosylation Reaction (LAM Core Synthesis) N3->N4 Regioselective Activation N7 Aqueous/Biological Waste (Buffer + Enzyme) N3->N7 Aqueous Phase N5 Target Isolation (Chromatography) N4->N5 Oligosaccharide Assembly N6 Halogenated Waste (DCM Extracts) N4->N6 Solvent Quench N5->N6 Eluent Evaporation N8 EPA/RCRA Compliant Disposal N6->N8 Segregated Stream N7->N8 Segregated Stream

Workflow: Biocatalytic processing and safe disposal of acetylated arabinofuranosides.

Spill Management and Disposal Plan

In the event of an accidental release, immediate containment is required to prevent respiratory exposure to dust or dermal contact with concentrated syrups.

Spill Response Protocol:

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Containment:

    • For Solids: Do not sweep dry. Lightly mist the solid with water or a 5% sodium bicarbonate solution to prevent aerosolization, then wipe up with absorbent pads.

    • For Liquids/Syrups: Cover the spill completely with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal chemical binders).

  • Neutralization: Wash the contaminated surface with a mild alkaline solution (5% NaHCO₃) followed by soap and water. Causality: The mild base neutralizes any trace acetic acid generated by the ambient hydrolysis of the acetyl groups.

Waste Disposal Logistics:

  • Solid Waste: Place all contaminated absorbents, heavily soiled gloves, and empty reagent vials into a secondary, sealable hazardous waste container. Label clearly as "Solid Toxic/Irritant Waste - Acetylated Carbohydrates."

  • Liquid Waste: Reaction filtrates must be strictly segregated. Halogenated solvents (like DCM used in extraction) must go into designated Halogenated Organic Waste carboys. Aqueous buffers containing denatured enzymes must be routed to Biological/Aqueous waste streams. Never mix these streams, as halogenated waste requires specific high-temperature incineration protocols.

References

  • A Concise Synthesis of Oligosaccharides Derived From Lipoarabinomannan (LAM) with Glycosyl Donors Having a Nonparticipating Group at C2 Source: ResearchGate / Tetrahedron Letters URL:[Link]

  • Production and Utilization of Hemicelluloses from Renewable Resources for Sustainable Advanced Products Source: DTU Inside URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Arabinofuranoside, methyl, triacetate
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D-Arabinofuranoside, methyl, triacetate
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